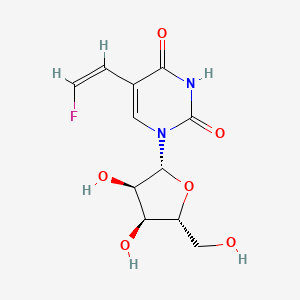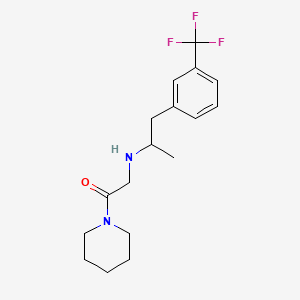
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which enhances its hydrophobicity and metabolic stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of caesium fluoride salt as the fluorine source in a microfluidic flow module, which allows for safe and controlled reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow chemistry techniques, which offer greater versatility and flexibility compared to traditional chemical glassware methods. This approach not only ensures high yield but also minimizes environmental impact by avoiding the use of PFAS reagents .
Chemical Reactions Analysis
Types of Reactions
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and efficacy
Mechanism of Action
The mechanism of action of (alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethylphenethylaminomethyl ketone
- Difluoromethylphenethylaminomethyl ketone
- Fluoromethylphenethylaminomethyl ketone
Uniqueness
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone stands out due to its trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound in various applications, particularly in the pharmaceutical and agrochemical industries .
Properties
CAS No. |
73747-54-3 |
|---|---|
Molecular Formula |
C17H23F3N2O |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanone |
InChI |
InChI=1S/C17H23F3N2O/c1-13(21-12-16(23)22-8-3-2-4-9-22)10-14-6-5-7-15(11-14)17(18,19)20/h5-7,11,13,21H,2-4,8-10,12H2,1H3 |
InChI Key |
UVWOBICVJRBABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)
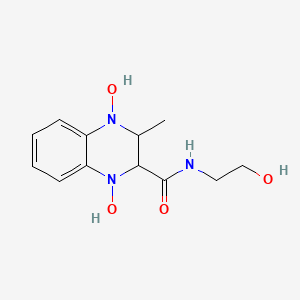
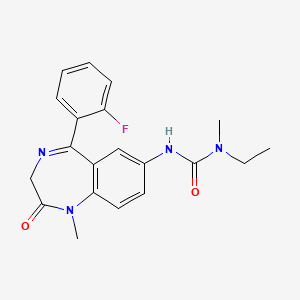
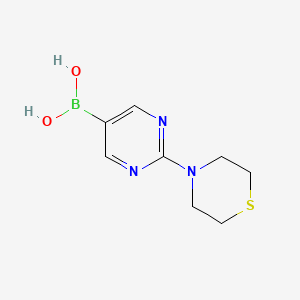
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
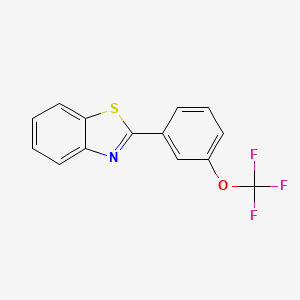
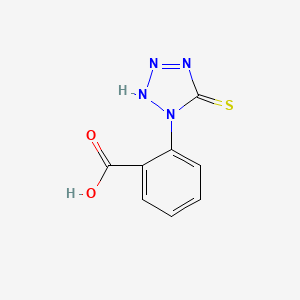
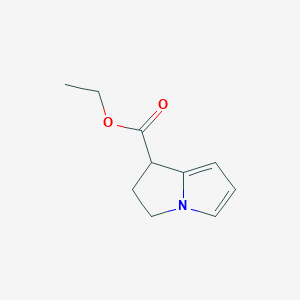
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
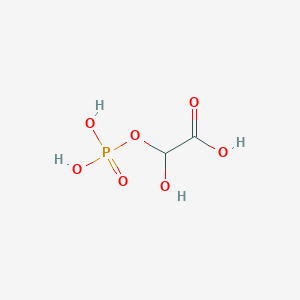
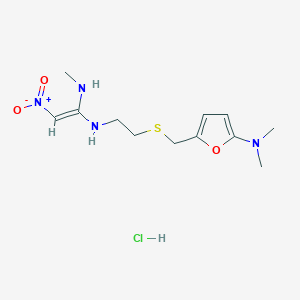
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
